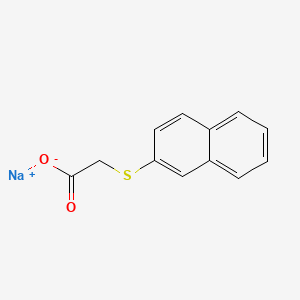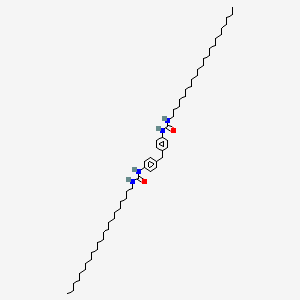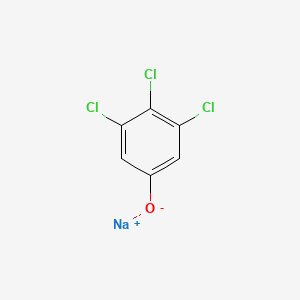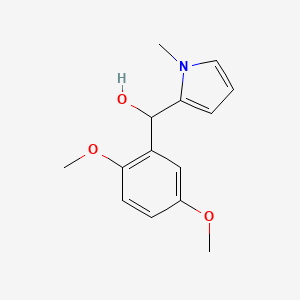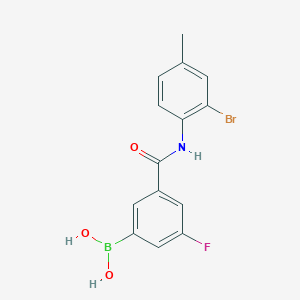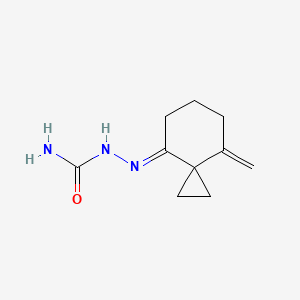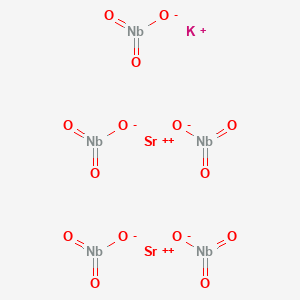
Potassium distrontium pentaniobate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium distrontium pentaniobate is a chemical compound with the molecular formula KNb5O15Sr2. It is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields. This compound is composed of potassium, strontium, and niobium, and it exhibits interesting characteristics due to the presence of these elements.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium distrontium pentaniobate can be synthesized through solid-state reactions involving the mixing of potassium carbonate, strontium carbonate, and niobium pentoxide. The mixture is typically heated at high temperatures, around 1000°C, to facilitate the formation of the desired compound. The reaction conditions, such as temperature and duration, are crucial to ensure the purity and crystallinity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The raw materials are mixed in precise stoichiometric ratios and subjected to high-temperature treatments in specialized furnaces. The process may also involve additional purification steps to remove any impurities and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium distrontium pentaniobate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and properties.
Reduction: Reduction reactions can alter the oxidation state of niobium within the compound.
Substitution: The compound can participate in substitution reactions where one or more of its constituent elements are replaced by other elements or groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxidation state niobium compounds, while reduction reactions may yield lower oxidation state products.
Applications De Recherche Scientifique
Potassium distrontium pentaniobate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other niobium-containing compounds and materials.
Biology: The compound’s unique properties make it useful in certain biological assays and experiments.
Industry: It is used in the production of specialized ceramics and electronic components due to its dielectric properties.
Mécanisme D'action
The mechanism by which potassium distrontium pentaniobate exerts its effects is primarily related to its ability to interact with other chemical species The presence of niobium allows the compound to participate in redox reactions, while the potassium and strontium ions contribute to its overall stability and reactivity
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium pentaniobate: Similar in structure but lacks strontium.
Strontium niobate: Contains strontium and niobium but does not include potassium.
Lithium niobate: Another niobium-containing compound with different properties due to the presence of lithium instead of potassium and strontium.
Uniqueness
Potassium distrontium pentaniobate stands out due to its unique combination of potassium, strontium, and niobium. This combination imparts specific chemical and physical properties that are not observed in other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its significance.
Propriétés
Numéro CAS |
12358-94-0 |
|---|---|
Formule moléculaire |
KNb5O15Sr2 |
Poids moléculaire |
918.9 g/mol |
Nom IUPAC |
potassium;distrontium;oxido(dioxo)niobium |
InChI |
InChI=1S/K.5Nb.15O.2Sr/q+1;;;;;;;;;;;;;;;;5*-1;2*+2 |
Clé InChI |
URMXBFKPUSHSEV-UHFFFAOYSA-N |
SMILES canonique |
[O-][Nb](=O)=O.[O-][Nb](=O)=O.[O-][Nb](=O)=O.[O-][Nb](=O)=O.[O-][Nb](=O)=O.[K+].[Sr+2].[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




